4-(Fluorosulfonyl)-3-methoxybenzoic acid
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Overview
Description
Sulfonyl fluorides are a type of compound that have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .
Synthesis Analysis
Sulfonyl fluorides have been synthesized through various methods. One of the methods involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves direct fluorosulfonylation with fluorosulfonyl radicals .Molecular Structure Analysis
The molecular structure of sulfonyl fluorides generally consists of a sulfur atom bonded to a fluorine atom and an oxygen atom, forming a sulfonyl group .Chemical Reactions Analysis
Sulfonyl fluorides are highly electrophilic and exhibit stability towards hydrolysis under physiological conditions . They can undergo 1,3-dipolar cycloaddition with nitrile oxides to form 5-fluorosulfonyl isoxazoles, or with azides to form 4-fluorosulfonyl triazoles .Scientific Research Applications
Polymer Research
A study by Kim, Robertson, and Guiver (2008) focused on the synthesis of a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone (FBP) for the development of proton exchange membranes. These membranes demonstrated high proton conductivity, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Synthesis of Pharmaceuticals
Wang Yu (2008) synthesized 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of the antipsychotic drug amisulpride, from 4-amino-2-hydroxybenzoic acid. This process involved several steps, including methylation, ethylation, and oxidation, indicating the compound's role in pharmaceutical synthesis (Wang Yu, 2008).
Protein Engineering
Liu et al. (2021) genetically encoded a novel unnatural amino acid, fluorosulfonyloxybenzoyl-l-lysine, for expansive covalent bonding of proteins via SuFEx Chemistry. This development offers new avenues for protein engineering and biotherapeutic applications (Liu et al., 2021).
Photoluminescence Properties
Gao, Chen, and Chen (2015) investigated the impact of electron-donating substituent groups on the photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(III) ions. This research suggests the potential use of these compounds in developing new luminescent materials (Gao, Chen, & Chen, 2015).
Flavor Molecule Encapsulation
Hong, Oh, and Choy (2008) successfully intercalated 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide (LDH) for controlled release of flavor in foods (Hong, Oh, & Choy, 2008).
Mechanism of Action
Mode of action
Sulfonyl fluorides act as reactive probes in chemical biology and molecular pharmacology. They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Biochemical pathways
Sulfonyl fluorides are known to modify various amino acid residues, potentially affecting multiple biochemical pathways .
Result of action
Sulfonyl fluorides are known to modify various amino acid residues, which can potentially affect the function of proteins and enzymes .
Future Directions
The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . This suggests that sulfonyl fluorides will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
properties
IUPAC Name |
4-fluorosulfonyl-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGFERAHRYVWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluorosulfonyl)-3-methoxybenzoic acid | |
CAS RN |
935534-26-2 |
Source
|
Record name | 4-(fluorosulfonyl)-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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